4-Methoxycinnamaldehyde

Descripción general

Descripción

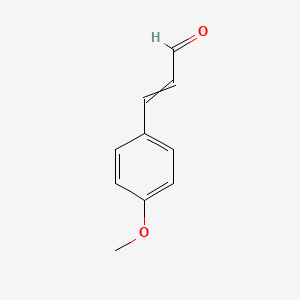

4-Methoxycinnamaldehyde is an organic compound with the molecular formula C10H10O2. It is a bioactive isolate found in plants such as Agastache rugosa and is known for its various biological activities . This compound is also referred to as para-Methoxy cinnamic aldehyde or 3-(4-Methoxyphenyl)-2-propenal .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Methoxycinnamaldehyde can be synthesized through the condensation of para-Anisaldehyde and Acetaldehyde in an alkaline solution . Another method involves adding 4-methoxybenzaldehyde to a mixture of pyridine and acetonitrile, followed by the addition of acetaldehyde and potassium carbonate. The reaction is stirred at room temperature for two hours to yield this compound .

Industrial Production Methods: The industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: 4-Methoxycinnamaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 4-methoxycinnamic acid.

Reduction: Reduction of this compound can yield 4-methoxycinnamyl alcohol.

Substitution: It can participate in electrophilic aromatic substitution reactions due to the presence of the methoxy group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.

Major Products:

Oxidation: 4-Methoxycinnamic acid.

Reduction: 4-Methoxycinnamyl alcohol.

Substitution: Various substituted derivatives depending on the reagent used.

Aplicaciones Científicas De Investigación

4-Methoxycinnamaldehyde has a wide range of applications in scientific research:

Chemistry: It is used as a starting material for the synthesis of various organic compounds.

Biology: It has been shown to inhibit human respiratory syncytial virus in a human larynx carcinoma cell line.

Industry: It is used as a flavoring agent due to its sweet, cinnamic aroma.

Mecanismo De Acción

The mechanism of action of 4-Methoxycinnamaldehyde involves acylation reactions with lysophosphatidylcholine (LPC) and phosphatidylethanolamine (PE). This reaction results in the formation of reactive oxygen species (ROS) that cause oxidative stress and lead to cell death . The compound also inhibits the transcription-polymerase chain reaction of rat cardiomyocytes by binding to their mitochondrial membrane potential .

Comparación Con Compuestos Similares

- 4-Hydroxy-3-methoxycinnamaldehyde

- Vanillin

- Syringic acid

- Ferulic acid

Comparison: 4-Methoxycinnamaldehyde is unique due to its specific methoxy group at the para position, which influences its reactivity and biological activity. Compared to vanillin, which has a hydroxyl group, this compound exhibits different chemical and biological properties .

Actividad Biológica

4-Methoxycinnamaldehyde (MCA) is a naturally occurring compound derived from cinnamon, known for its diverse biological activities. This article explores its antimicrobial properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is an aromatic aldehyde with the molecular formula . Its structure features a methoxy group (-OCH₃) attached to the phenyl ring, which influences its biological activity. The compound has been studied for its reactivity and interaction with various biological targets, including proteins and cellular pathways.

In Vitro Studies

Research indicates that this compound exhibits significant antimicrobial properties. In a comparative study, it demonstrated moderate antibacterial activity against coliform bacteria and Escherichia coli (E. coli), ranking behind cinnamaldehyde but ahead of other derivatives like 2-methoxycinnamaldehyde . The effectiveness of MCA varies with pH levels; it showed stronger bactericidal activity at neutral pH compared to acidic conditions .

Table 1: Antimicrobial Activity of Cinnamaldehyde Derivatives

| Compound | Activity Against E. coli | Activity Against Coliforms |

|---|---|---|

| Cinnamaldehyde | High | High |

| This compound | Moderate | Moderate |

| 2-Methoxycinnamaldehyde | Low | Low |

| 4-Nitrocinnamaldehyde | Highest | Highest |

In Vivo Studies

In vivo trials involving weaned piglets fed diets supplemented with MCA did not show significant improvements in animal performance or overall antimicrobial efficacy . This suggests that while MCA has promising in vitro activity, its effectiveness in practical applications may be limited.

Anti-Inflammatory and Pain Relief Properties

This compound has been shown to interact with the Transient Receptor Potential Channel Ankyrin 1 (TRPA1), which is involved in pain sensation and inflammatory responses. This interaction may provide a basis for its potential use in pain management therapies .

Cytotoxicity and Safety Profile

The safety profile of MCA has been evaluated, indicating that while it possesses biological activity, its cytotoxic effects need careful consideration. Studies suggest that structural modifications can alter its reactivity towards cellular proteins, potentially reducing toxicity while maintaining efficacy .

Application in Agriculture

MCA has been explored as a natural pesticide due to its antimicrobial properties. Field studies have demonstrated its effectiveness when used as a coating on corn granules, enhancing crop protection against microbial pathogens .

Therapeutic Potential

Given its biological activities, there is ongoing research into the therapeutic applications of MCA in treating infections and inflammatory diseases. Further studies are required to elucidate its mechanisms of action and optimize its use in clinical settings.

Propiedades

IUPAC Name |

3-(4-methoxyphenyl)prop-2-enal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-12-10-6-4-9(5-7-10)3-2-8-11/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXCXHFKZHDEKTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60859692 | |

| Record name | 3-(4-Methoxyphenyl)prop-2-enal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60859692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1963-36-6 | |

| Record name | 4-Methoxycinnamaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1963-36-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenal, 3-(4-methoxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.